2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol
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Overview
Description
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of bromine, tert-butyl groups, and phenolic structures, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol typically involves the bromination of 2,6-di-tert-butylphenol. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent such as benzene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium ferricyanide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
Major products formed from these reactions include various substituted phenols, quinones, and other derivatives that retain the tert-butyl groups and phenolic structure .
Scientific Research Applications
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and phenolic groups play a crucial role in its binding affinity and reactivity. Pathways involved may include oxidative stress modulation and inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-bromophenol: Similar in structure but lacks the additional phenyl group.
4-Bromo-2,6-di-tert-butylphenol: Another closely related compound with similar reactivity.
Uniqueness
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol stands out due to its additional phenyl group, which enhances its steric and electronic properties, making it more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C24H33BrO |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-(3,5-ditert-butylphenyl)phenol |
InChI |
InChI=1S/C24H33BrO/c1-22(2,3)16-10-15(11-17(12-16)23(4,5)6)19-13-18(24(7,8)9)14-20(25)21(19)26/h10-14,26H,1-9H3 |
InChI Key |
HGAGKXSYMYJMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC(=C2)C(C)(C)C)Br)O)C(C)(C)C |
Origin of Product |
United States |
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